N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-2-3-8(11)4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLWOFVBNJELKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)NOCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea typically involves the reaction of 2,4-dichlorobenzyl alcohol with methoxyamine hydrochloride to form the corresponding methoxyimino intermediate. This intermediate is then reacted with an isocyanate derivative to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under mild heating conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and physical properties, making them useful for specific applications in research and industry .
Scientific Research Applications
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a synthetic organic compound that is primarily used in agriculture as a pesticide. It has a molecular weight of 292.12 g/mol and its molecular formula is . The compound features a dichlorobenzyl group and a methoxyimino methylurea moiety, which contribute to its biological activity.
Applications in Agriculture
This compound is effective against resistant harmful arthropods, making it a valuable tool in agricultural pest management. It acts by disrupting the nervous system of target pests, which leads to paralysis and death. The compound's selectivity allows for targeted pest control with minimal impact on non-target organisms. It is a critical component in integrated pest management strategies.
Chemical Reactions
The chemical behavior of this compound can be analyzed through reactions typical of urea derivatives. Key reactions are crucial for understanding its stability and reactivity in various environments.
This compound exhibits significant biological activity as an insecticide and acaricide.
Interaction Studies
Interaction studies have indicated that this compound interacts with specific receptors in target pests, leading to neurotoxic effects. These interactions are essential for optimizing usage rates and minimizing resistance development.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Linuron | C9H10Cl2N2O2 | Known for its herbicidal properties; acts primarily on photosynthesis |
| Diuron | C9H10Cl2N2O | Similar mode of action as Linuron; used mainly as an herbicide |
| Monolinuron | C9H10ClN3O3 | A derivative with similar urea functionality; used for weed control |
| While these compounds share a common urea structure and some biological activities, this compound is distinguished by its specific efficacy against resistant arthropods and unique substitution patterns that enhance its biological profile. |
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA replication and protein synthesis in microbial cells .
Comparison with Similar Compounds
Substituted Urea Herbicides
Several structurally related urea derivatives are widely used as herbicides. Key examples include:
Key Differences :
- Substituent Positioning : Linuron and diuron feature 3,4-dichlorophenyl groups, whereas the target compound has a 2,4-dichlorobenzyloxy group. The ortho/para chlorine arrangement may alter steric hindrance and binding affinity.
- Functional Groups: The methoxyimino methyl group in the target compound replaces the simpler methoxy or methyl groups in linuron and chlorbromuron. This modification could enhance stability or alter metabolic pathways .
N-Oxyurea Derivatives
N-Oxyureas, such as N-((4-Methoxybenzoyl)oxy)-2-phenylacetamide (), share synthetic routes involving hydroxylamine derivatives and acylating agents. For example:
- The target compound may be synthesized via condensation of N-(2,4-dichlorobenzyl)hydroxylamine hydrochloride (CAS: 139460-29-0) with a methoxyimino methyl isocyanate .
- Yields and purity (e.g., 88% in ) depend on reaction conditions, such as solvent choice (CH₂Cl₂, ethanol) and catalysts (Et₃N, DMAP) .
Physicochemical Properties
- Hydrogen Bonding: The target compound has 1 hydrogen bond donor and ~8 acceptors (estimated from ), similar to linuron (1 donor, 3 acceptors). This affects solubility and bioavailability.
- Lipophilicity : The calculated XLogP of 6.8 () suggests high hydrophobicity, comparable to diuron (LogP ~2.8) but higher due to the dichlorobenzyl group. This enhances soil adsorption and persistence .
Biological Activity
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a synthetic organic compound with the molecular formula and a molecular weight of 292.12 g/mol. This compound is characterized by its unique structural components, including a dichlorobenzyl group, a methoxyimino group, and a urea moiety, which contribute to its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains and fungi. Its mechanism of action involves disrupting cellular processes such as DNA replication and protein synthesis in microbial cells, which contributes to its effectiveness as an antimicrobial agent.
Case Study: Efficacy Against Bacterial Infections
A study evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
Antiviral Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes.
Research Findings
A recent investigation assessed the antiviral activity of this compound against the influenza virus. The compound exhibited an IC50 value of 15 µM, suggesting it may serve as a promising candidate for further development in antiviral therapeutics .
Mutagenicity Concerns
Despite its potential benefits, there are concerns regarding the mutagenic properties of this compound. Studies have indicated that compounds with similar structures may exhibit mutagenic effects under certain conditions . Therefore, further toxicological assessments are necessary to evaluate the safety profile of this compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The compound is believed to inhibit key enzymes involved in nucleic acid synthesis and disrupt metabolic pathways essential for cell survival.
Summary of Mechanisms
- Inhibition of DNA replication : The compound interferes with the synthesis of nucleic acids.
- Disruption of protein synthesis : It affects the translation process in microbial cells.
- Enzyme inhibition : Specific enzymes critical for microbial metabolism are targeted.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Characteristics |
|---|---|---|---|
| 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | Moderate antibacterial | Common precursor |
| 2,4-Dichlorobenzyl chloride | C7H6Cl3 | High reactivity | Reactive intermediate |
| N-(methoxyimino)methyl urea | C5H8N2O3 | Limited activity | Lacks dichlorobenzyl group |
This compound is unique due to its combination of functional groups that enhance both its chemical reactivity and biological activity compared to similar compounds .
Q & A
Basic Questions
Q. What are the recommended synthetic routes and critical reaction conditions for N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea?
- Methodology : Synthesis of analogous urea derivatives often involves coupling reactions under inert atmospheres (argon/nitrogen) to prevent oxidation. For example, related compounds are synthesized via condensation of hydroxylamine derivatives with isocyanate intermediates in ethanol, followed by reflux with acetic acid . Key steps include:
- Use of O-benzyl hydroxylamine hydrochloride as a precursor (purchased from suppliers like Oakwood Chemical or Shanghai Aladdin) .
- Purification via recrystallization in ethanol or cold methanol .
- Monitoring reaction progress with TLC or HPLC to ensure intermediate formation.
- Critical Considerations : Moisture-sensitive reagents require anhydrous conditions. Substituents like the 2,4-dichlorobenzyl group may necessitate longer reaction times due to steric hindrance .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxyimino (-CH=N-OCH₃) and dichlorobenzyl groups.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC : For purity assessment (>95% is typical for research-grade compounds) .
- X-ray Crystallography : If single crystals are obtainable, this resolves stereochemistry and confirms the E/Z configuration of the methoxyimino group .
Advanced Research Questions
Q. How do substituents on the benzyl and methoxyimino groups influence reaction kinetics and yields?
- Data-Driven Analysis : Studies on similar urea derivatives show that electron-withdrawing groups (e.g., Cl on benzyl) reduce yields due to steric and electronic effects but accelerate reaction rates. For example:
| Substituent on Benzyl | Yield (%) | Reaction Time (hr) | Reference |
|---|---|---|---|
| -N-(2,4-dichlorobenzyl) | 65 | 12 | |
| -N-(2-methoxybenzyl) | 45 | 8 |
- Contradiction Resolution : Discrepancies in yields may arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst use. Re-evaluate reaction parameters (temperature, stoichiometry) when replicating literature protocols .
Q. What strategies can mitigate stability issues of the methoxyimino group under varying pH conditions?
- Methodology :
- pH Stability Assays : Conduct accelerated degradation studies (e.g., 1–14 pH range, 25–40°C) with UV-Vis or LC-MS monitoring.
- Stabilization Techniques : Buffered formulations (phosphate buffer, pH 6–8) or encapsulation in cyclodextrins can enhance stability .
Q. How can researchers evaluate the pesticidal or biological activity of this compound?
- Mechanistic Screening :
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or cytochrome P450 isoforms, common targets for urea-based pesticides .
- In Vitro Bioassays : Use insect cell lines (e.g., Sf9) to assess cytotoxicity and validate efficacy .
- Structure-Activity Relationship (SAR) : Compare with analogs like chlorbromuron (CAS 32434-91-4), which shares a dichlorobenzyl motif and exhibits herbicidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
